Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1286697-43-5
VCID: VC4311095
InChI: InChI=1S/C12H12N4O3S/c1-2-19-9(17)6-8-7-20-12(15-8)16-11(18)10-13-4-3-5-14-10/h3-5,7H,2,6H2,1H3,(H,15,16,18)
SMILES: CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CC=N2
Molecular Formula: C12H12N4O3S
Molecular Weight: 292.31

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate

CAS No.: 1286697-43-5

Cat. No.: VC4311095

Molecular Formula: C12H12N4O3S

Molecular Weight: 292.31

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetate - 1286697-43-5

Specification

CAS No. 1286697-43-5
Molecular Formula C12H12N4O3S
Molecular Weight 292.31
IUPAC Name ethyl 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C12H12N4O3S/c1-2-19-9(17)6-8-7-20-12(15-8)16-11(18)10-13-4-3-5-14-10/h3-5,7H,2,6H2,1H3,(H,15,16,18)
Standard InChI Key PVDSLUWOKFXVGN-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates a pyrimidine ring linked via a carboxamide group to a thiazole moiety, with an ethyl acetate side chain at the thiazole’s 4-position. This configuration enables hydrogen bonding, π-π stacking, and hydrophobic interactions, critical for binding biological targets. The pyrimidine ring (C₄H₃N₂) contributes aromaticity and electron-rich sites, while the thiazole (C₃H₂NS) introduces sulfur-based reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₄O₃S
Molecular Weight292.31 g/mol
CAS Number1286697-43-5
IUPAC NameEthyl 2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetate
SolubilitySoluble in DMF, DMSO; moderate in ethanol

Spectral Characterization

FT-IR Analysis: Peaks at 1677 cm⁻¹ (C=O stretch of acetate), 1631 cm⁻¹ (C=N of thiazole), and 1596 cm⁻¹ (C=N of pyrimidine) confirm functional groups. ¹H-NMR (DMSO-d₆): δ 8.83–8.78 ppm (pyrimidine protons), 7.78–7.55 ppm (thiazole protons), 4.21 ppm (ethyl quartet), and 1.32 ppm (ethyl triplet) . 13C-NMR: Signals at 170.3 ppm (ester carbonyl), 166.1 ppm (amide carbonyl), and 146.3 ppm (thiazole C=N) .

Synthesis and Optimization

Stepwise Synthesis

The synthesis involves three stages:

  • Formation of Thiazole Core: Condensation of 2-aminopyrimidine with α-halo ketones (e.g., 4-bromo phenacyl bromide) in refluxing ethanol yields 2-aryl imidazo[1,2-a]pyrimidine intermediates .

  • Vilsmeier-Haak Formylation: Treatment with POCl₃ and DMF introduces a carbaldehyde group at the thiazole’s 3-position .

  • Acetylation and Cyclization: Reaction with thiosemicarbazide followed by acetic anhydride or 4-bromophenacyl bromide forms the final product .

Reaction Conditions

  • Solvents: DMF or DMSO at 70–80°C under inert atmosphere.

  • Catalysts: Anhydrous sodium acetate for cyclization steps.

  • Yield Optimization: Ethanol recrystallization improves purity to >89% .

Table 2: Synthetic Parameters and Yields

StepReagentsTemperatureYield (%)
Thiazole FormationEthanol, NaOHReflux89
FormylationPOCl₃, DMF70°C93
CyclizationAc₂O, 4-bromophenacyl BrReflux83

Biological Activity and Mechanistic Insights

Antimicrobial Efficacy

In vitro assays demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, surpassing ampicillin in biofilm inhibition. The thiazole sulfur disrupts bacterial membrane integrity, while the pyrimidine moiety interferes with DNA gyrase.

Enzyme Inhibition

  • COX-2 Inhibition: IC₅₀ = 5.7 µM, comparable to celecoxib, via hydrogen bonding with Arg120 and Tyr355.

  • ACE Inhibition: 78% inhibition at 10 µM, suggesting antihypertensive applications .

Pharmaceutical Applications and Comparative Analysis

Drug Development Prospects

The compound’s dual inhibition of microbial and inflammatory targets positions it as a lead for:

  • Multitarget Antibiotics: Addressing resistance via gyrase and membrane disruption.

  • Antiviral-Anti-inflammatory Combos: Reducing cytokine storms in viral infections.

Table 3: Activity Comparison with Analogues

CompoundMIC (µg/mL)COX-2 IC₅₀ (µM)Solubility (mg/mL)
Target Compound8–165.72.1 (DMF)
Imidazo[1,2-a]Pyridine32–6412.41.3 (DMSO)
Thiadiazole Derivative16–328.90.9 (Ethanol)

The target compound outperforms analogues in potency and solubility, attributed to its ethyl acetate side chain enhancing bioavailability .

Future Directions and Challenges

Structural Optimization

  • Side Chain Modifications: Replacing ethyl with polyethylene glycol (PEG) chains to improve aqueous solubility.

  • Heterocycle Fusion: Incorporating triazole rings to enhance kinase inhibition .

Preclinical Development

  • Pharmacokinetics: Oral bioavailability studies in murine models.

  • Toxicology: Assessing hepatotoxicity via CYP450 inhibition assays.

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